REACTION_CXSMILES
|
[CH3:1][NH:2][NH2:3].[CH2:4]([O:6][C:7](=[O:15])[C:8](=COCC)[C:9]#[N:10])[CH3:5].[CH2:16](O)C>>[NH2:10][C:9]1[N:3]([CH3:16])[N:2]=[CH:1][C:8]=1[C:7]([O:6][CH2:4][CH3:5])=[O:15]
|
Name
|
Methylhydrazine
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
92 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C#N)=COCC)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
CUSTOM
|
Details
|
the resulting precipitated product
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
EXTRACTION
|
Details
|
The mother liquor was extracted with chloroform
|
Type
|
WASH
|
Details
|
washed with saturated brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filter paper
|
Type
|
CUSTOM
|
Details
|
Solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
Both groups of crystallized product were recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=NN1C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.3 g | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |